4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Process Chemistry Intermediate Manufacturing Yield Optimization

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS 80841-78-7), commonly referred to as DMDO-Cl or Medoxomil Chloride, is a chlorinated 1,3-dioxol-2-one heterocyclic compound. It is primarily utilized as a critical electrophilic intermediate in the synthesis of pharmaceutical prodrugs, most notably the antihypertensive agents Olmesartan Medoxomil and Azilsartan Medoxomil, and the antibiotic Lenampicillin.

Molecular Formula C5H5ClO3
Molecular Weight 148.54 g/mol
CAS No. 80841-78-7
Cat. No. B1353921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
CAS80841-78-7
Molecular FormulaC5H5ClO3
Molecular Weight148.54 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)CCl
InChIInChI=1S/C5H5ClO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
InChIKeyQCLFSYYUWPUWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS 80841-78-7): Procurement-Grade Data for Pharmaceutical Intermediates and Analytical Reference Standards


4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS 80841-78-7), commonly referred to as DMDO-Cl or Medoxomil Chloride, is a chlorinated 1,3-dioxol-2-one heterocyclic compound . It is primarily utilized as a critical electrophilic intermediate in the synthesis of pharmaceutical prodrugs, most notably the antihypertensive agents Olmesartan Medoxomil and Azilsartan Medoxomil, and the antibiotic Lenampicillin [1]. As a cyclic carbonate derivative, its reactive chloromethyl group enables efficient esterification with carboxylate-containing drug scaffolds to form the medoxomil (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester prodrug moiety [2]. This moiety is designed to enhance oral bioavailability via rapid esterase-mediated hydrolysis in vivo [1]. Commercially, it is supplied as a light yellow oil with a molecular weight of 148.54 g/mol and is available in purities exceeding 97.5% (HPLC) for both R&D and industrial-scale applications .

Why Substituting 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS 80841-78-7) with Similar Dioxolones or Alkyl Halides Compromises Synthesis and Compliance


Although structurally related 1,3-dioxol-2-one derivatives exist (e.g., 4,5-dimethyl-1,3-dioxol-2-one, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, or 4,5-bis(chloromethyl)-1,3-dioxol-2-one), none replicate the precise reactivity profile and synthetic utility of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. This compound possesses a single, sterically unhindered chloromethyl group alpha to a cyclic carbonate, which provides an optimal balance of electrophilicity and stability for SN2 esterification reactions [1]. Analogs lacking the chloromethyl group cannot function as alkylating agents in prodrug synthesis; those with two chloromethyl groups introduce cross-linking risks and complex impurity profiles [2]; and alternative halomethyl reagents often exhibit different reaction kinetics, lower regioselectivity, or produce metabolites with inferior toxicological profiles [3]. Consequently, direct substitution with a generic chloromethyl dioxolane or alternative alkyl halide will alter reaction yields, compromise impurity control, and—if the product is destined for regulated pharmaceutical applications—violate established synthetic route descriptions and impurity qualification requirements per ICH guidelines [1][4].

Quantitative Differentiation of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS 80841-78-7) Against Closest Analogs and Alternative Reagents


Improved Synthesis Yield of DMDO-Cl: 85% via Optimized Chloromethylation vs. Prior Art 40-45%

The synthesis yield of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one itself is a critical procurement metric, as it directly impacts raw material costs and production capacity. A 2017 patent (CN107892681B) discloses an optimized method that achieves an isolated yield of up to 85% [1]. This represents a substantial improvement over earlier purification and synthesis processes, which were documented to produce DMDO-Cl with yields as low as 40-45% during vacuum distillation [2]. The 85% yield benchmark, achieved through controlled chlorination of 4,5-dimethyl-1,3-dioxol-2-one, establishes a quantifiable target for sourcing high-efficiency material.

Process Chemistry Intermediate Manufacturing Yield Optimization

Superior One-Pot Assembly Efficiency in Olmesartan Medoxomil Synthesis: 72-75% Overall Yield Using DMDO-Cl

In the synthesis of olmesartan medoxomil, the choice of alkylating reagent directly influences step count, yield, and purity. A 2018 study by Časar and Časar developed an efficient one-pot, three-component assembly that utilizes 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one to achieve a 72-75% overall yield of trityl olmesartan medoxomil on a 300 g scale (equating to ~90% yield per synthetic step) [1]. In contrast, a previously established novel synthetic route for olmesartan medoxomil, also employing DMDO-Cl in the esterification step, reported a lower overall yield of 60% [2]. The 72-75% yield range, coupled with a final product purity of up to 97.5% by HPLC, demonstrates the compound's compatibility with streamlined, high-yielding industrial processes.

Pharmaceutical Synthesis Process Intensification Olmesartan Medoxomil

Regulated Impurity Control: Quantified Purity Profile vs. Generic Dioxolones

For pharmaceutical intermediate procurement, the specified impurity profile is a key differentiator. Commercially available 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is routinely supplied with a purity specification of ≥97.5% (HPLC) and >96.0% (GC) . Importantly, vendors provide detailed impurity specifications (e.g., Impurity A <1.50%, Impurity B <0.50%, Impurity C <3.00%, Impurity D <4.00%, Impurity E <0.10%, water content <0.50%) . In contrast, less-characterized dioxolone derivatives (e.g., 4,5-bis(chloromethyl)-1,3-dioxol-2-one) or generic chloromethyl reagents are not typically supplied with this level of validated, pharmacopeia-traceable impurity data [1]. Furthermore, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is itself cataloged and supplied as Olmesartan Medoxomil Impurity 6, enabling its direct use as a certified reference standard for analytical method development and ANDA submissions [2].

Analytical Chemistry Impurity Profiling Quality Control

Cross-API Utility: Documented Intermediate for Three Commercial Drug Substances vs. Single-Use Analogs

Unlike many specialized heterocyclic intermediates that serve a single API, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is a validated, multi-purpose building block. It is the key side-chain precursor for: (1) Olmesartan Medoxomil (angiotensin II receptor blocker, launched as Benicar®) [1], (2) Lenampicillin Hydrochloride (prodrug antibiotic, Varacillin®) , and (3) Prulifloxacin (fluoroquinolone antibacterial) [2]. This cross-API utility is not observed for closely related dioxolones: for instance, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one is primarily a precursor for Azilsartan Medoxomil but lacks the broad applicability of the chloromethyl analog [3]. The established use in multiple commercialized drugs de-risks procurement by ensuring continued demand and supplier availability.

Pharmaceutical Intermediates Prodrug Synthesis Cardiovascular & Anti-infective APIs

Optimized Physical Properties for Handling and Storage: Boiling Point and Density Comparison

Physical properties influence the selection of an intermediate for large-scale manufacturing. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is a distillable liquid with a boiling point of 163.2 °C at 760 mmHg (or 91-93 °C at 0.266-2 mmHg) and a density of 1.362 g/cm³ . These properties allow for purification by vacuum distillation and facilitate controlled dosing in industrial reactors. In contrast, some alternative chloromethyl reagents or related dioxolones may be solids with higher melting points (e.g., 4,5-bis(chloromethyl)-1,3-dioxol-2-one is a solid), requiring different solvent systems and potentially complicating large-scale handling. The liquid state at ambient temperature simplifies storage and transfer compared to solid analogs that necessitate dissolution before use [1].

Process Safety Material Handling Supply Chain

Procurement-Driven Application Scenarios for 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CAS 80841-78-7) in R&D and cGMP Manufacturing


Large-Scale cGMP Production of Olmesartan Medoxomil API

This compound is the definitive reagent for installing the medoxomil ester side chain in the synthesis of olmesartan medoxomil. The optimized one-pot, three-component process described in the 2018 Časar publication yields 72-75% of trityl olmesartan medoxomil on a 300 g scale, with HPLC purity up to 97.5% [1]. Procurement of DMDO-Cl with a purity ≥97.5% (HPLC) and a defined impurity profile (e.g., Sigma-Aldrich 671975) ensures consistent reaction kinetics and minimizes the formation of regio-isomeric impurities, which have been characterized and must be controlled to less than 0.1% in the final API [2].

Synthesis of Lenampicillin Hydrochloride (Varacillin®) and Other β-Lactam Prodrugs

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is the established intermediate for introducing the medoxomil promoiety in the antibiotic lenampicillin . This prodrug strategy enhances oral bioavailability of the parent ampicillin. Sourcing material with a purity specification >94.0% (GC) and low water content (<0.50%) is critical, as moisture can hydrolyze the reactive chloromethyl group, reducing yield and generating unwanted hydroxymethyl impurities that are challenging to remove downstream .

Analytical Method Development and Impurity Qualification for ANDA Submissions

This compound is officially recognized and supplied as Olmesartan Medoxomil Impurity 6. It is provided with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard for HPLC method development, validation, and quality control [3]. Procuring this certified impurity standard allows analytical chemists to accurately identify and quantify residual DMDO-Cl or related process impurities in olmesartan medoxomil drug substance batches, a requirement for Abbreviated New Drug Application (ANDA) filings and ICH Q3A compliance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.